While 2,3-Dihydro-1-benzofuran-3-ylmethylurea itself is not extensively discussed in the provided literature, its core structure (2,3-dihydrobenzofuran) is a prominent feature in various bioactive compounds. Derivatives of this structure have displayed potential in medicinal chemistry, particularly as histamine receptor antagonists [] and GPR40/FFA1 agonists [], both of which are relevant targets for inflammatory diseases and type 2 diabetes, respectively.
Mechanism of Action
Histamine receptor antagonism: This mechanism involves blocking the binding of histamine to its receptors, preventing the downstream signaling cascade responsible for inflammatory responses. []
GPR40/FFA1 agonism: This mechanism involves activating the GPR40/FFA1 receptor, leading to increased glucose-stimulated insulin secretion. []
Applications
Anti-inflammatory agents: Compounds like those in the LINS01 series, featuring a 2,3-dihydrobenzofuran core, act as histamine H3 and H4 receptor antagonists and display anti-inflammatory potential in asthma models. []
Glucose-dependent insulinotropic agents: (2,3-Dihydro-1-benzofuran-3-yl)acetic acid derivatives have shown efficacy as GPR40/FFA1 agonists, holding potential for treating type 2 diabetes. []
Compound Description: (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives, particularly compound TAK-875 (Fasiglifam), are described as potent and selective agonists for the G protein-coupled receptor 40 (GPR40)/free fatty acid receptor 1 (FFA1) []. These compounds exhibit glucose-dependent insulinotropic activity and have shown promise in preclinical and clinical trials for the treatment of type 2 diabetes [, ].
Relevance: These compounds share the core 2,3-dihydro-1-benzofuran scaffold with 2,3-Dihydro-1-benzofuran-3-ylmethylurea. The key structural difference lies in the substitution at the 3-position of the benzofuran ring. While 2,3-Dihydro-1-benzofuran-3-ylmethylurea possesses a methylurea substituent, (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives feature an acetic acid moiety at this position, often further substituted for optimization of pharmacological properties [].
Compound Description: This series of compounds, represented by LINS01004 and LINS01007, exhibit antagonistic activity against histamine H3 and H4 receptors []. These compounds have shown potential anti-inflammatory effects, particularly in a mouse model of asthma [].
Compound Description: This compound, referred to as compound 22 in the study, is an alpha-tocopherol analog with potent antioxidant properties []. It exhibits superior inhibition of lipid peroxidation both in vitro and ex vivo and demonstrates neuroprotective effects in a mouse model of head injury [].
Relevance: This compound shares the 2,3-dihydro-1-benzofuran core with 2,3-Dihydro-1-benzofuran-3-ylmethylurea. The major structural differences include a hydroxyl group at the 5-position, pentamethyl substitutions on the benzofuran ring, and a (4-methylpiperazino)methyl substituent at the 3-position instead of the methylurea group present in the target compound [].
Compound Description: This compound serves as a key intermediate in the synthesis of PDE-V inhibitors RWJ387273 (R301249) and RWJ444772 (R290629) [].
Relevance: This compound incorporates the 2,3-dihydro-1-benzofuran moiety within its structure, directly linked to a tetrahydro-9H-pyrrolo[3,4-b]quinolin-9-one system at the 5-position of the benzofuran ring. Unlike 2,3-Dihydro-1-benzofuran-3-ylmethylurea, this compound lacks a substituent at the 3-position of the benzofuran ring [].
2,3-Dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s and 2,3-Dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s
Compound Description: These classes of compounds, represented by compound 5 and compound 12a, demonstrate significant antihypertensive activity in rat models of hypertension []. Further evaluation revealed their potential as cardiovascular agents, as evidenced by their effects in anesthetized dogs and sinoaortic-deafferented dogs [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.